

Introduction: The Strategic Importance of the Pyrazole Scaffold

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Compound of Interest

Compound Name: *1-Benzyl-3-methyl-1H-pyrazol-4-amine*

Cat. No.: *B7974626*

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The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. It is recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The unique electronic configuration and the capacity of its nitrogen atoms to engage in hydrogen bonding grant the pyrazole nucleus versatile binding capabilities with a wide array of biological targets.[1]

Within this important class of compounds, aminopyrazoles represent a particularly valuable subclass. The introduction of an amino group provides a reactive handle for a multitude of chemical transformations, enabling the straightforward diversification of the pyrazole framework to generate libraries of novel compounds.[2] This guide focuses on a specific, strategically important derivative: **1-Benzyl-3-methyl-1H-pyrazol-4-amine**. Its structure, featuring a protected pyrazole nitrogen (N-benzyl), a methyl group at position 3, and a reactive amino group at position 4, makes it a well-defined and highly useful building block in contemporary chemical research and drug development.[2]

Molecular Architecture and Physicochemical Characteristics

The chemical identity and reactivity of **1-Benzyl-3-methyl-1H-pyrazol-4-amine** are dictated by its distinct molecular structure. The N1-benzyl group serves as a stable protecting group during multi-step syntheses and also influences the molecule's lipophilicity. The C3-methyl group and

the C4-amino group on the pyrazole ring are key determinants of its electronic properties and reactivity, particularly for further functionalization.

Caption: Chemical structure of **1-Benzyl-3-methyl-1H-pyrazol-4-amine**.

Table 1: Core Physicochemical Identifiers

Identifier	Value	Source
Molecular Formula	C ₁₁ H ₁₃ N ₃	[3]
Molecular Weight	187.24 g/mol	[2]
InChI Key	CJRHLGNZIDLTF- UHFFFAOYSA-N	[2]

Structural Elucidation: A Spectroscopic Profile

unambiguous confirmation of the molecular structure of **1-Benzyl-3-methyl-1H-pyrazol-4-amine** relies on a combination of modern spectroscopic techniques. Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry provide a detailed fingerprint of the molecule.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is instrumental in identifying the key functional groups present.[2]

- **N-H Stretching:** The primary amine (-NH₂) at the C4 position is characterized by two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[2]
- **C-H Stretching:** Aromatic C-H stretching from the benzyl group appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups is observed just below 3000 cm⁻¹.
- **Ring Vibrations:** The pyrazole and phenyl rings exhibit characteristic C=C and C=N bond stretching vibrations in the 1600-1400 cm⁻¹ region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts (in CDCl_3) are crucial for structural verification.

- ^1H NMR: The proton NMR spectrum shows distinct signals for each unique proton environment. The five protons of the benzyl group's phenyl ring typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm).[2] The benzylic methylene ($-\text{CH}_2$) protons resonate as a singlet around δ 5.1-5.3 ppm.[2] The single proton on the pyrazole ring (H-5) would also appear as a singlet, likely around δ 7.3-7.5 ppm. The methyl group ($-\text{CH}_3$) protons at the C3 position are expected as a sharp singlet in the upfield region, around δ 2.1-2.3 ppm.[2] Finally, the amine ($-\text{NH}_2$) protons produce a broad singlet, with a chemical shift that can vary based on solvent and concentration but is typically expected around δ 3.5-4.5 ppm.[2]
- ^{13}C NMR: The carbon NMR spectrum reveals the unique carbon environments. The phenyl ring carbons are expected in the δ 126-138 ppm range. The benzylic carbon ($-\text{CH}_2$) signal is predicted to be around δ 52-55 ppm.[2] Within the pyrazole ring, the C3 (bearing the methyl group) might appear around δ 147 ppm, the C4 (bearing the amine group) around δ 120-125 ppm, and the C5 methine carbon around δ 135-140 ppm.[2] The methyl carbon signal is anticipated at a high-field position, typically around δ 11-14 ppm.[2]

Table 2: Predicted Spectroscopic Data Summary

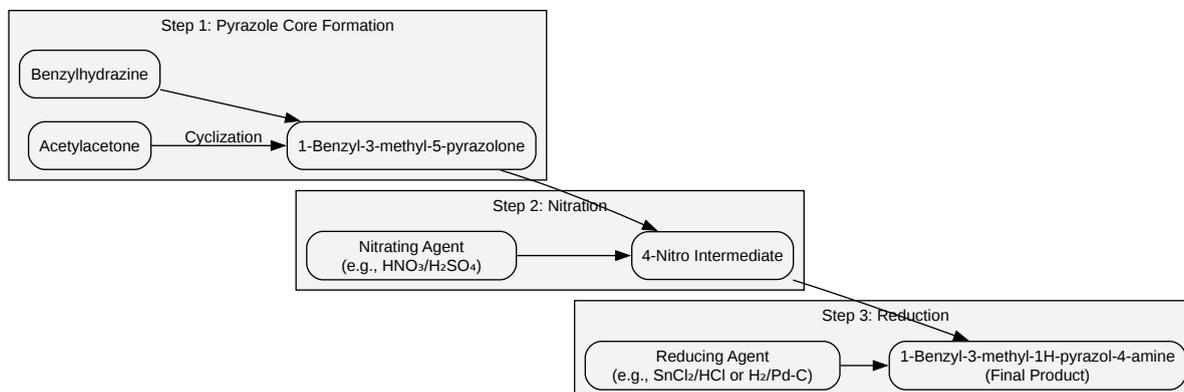
Technique	Feature	Predicted Chemical Shift / Frequency	Assignment
¹ H NMR	Multiplet	~ 7.4 - 7.2 ppm	Phenyl-H (5H)
Singlet	~ 7.35 ppm	Pyrazole C ₅ -H (1H)	
Singlet	~ 5.20 ppm	Benzyl -CH ₂ - (2H)	
Broad Singlet	~ 3.5 - 4.5 ppm	-NH ₂ (2H)	
Singlet	~ 2.20 ppm	-CH ₃ (3H)	
¹³ C NMR	Signal	~ 147 ppm	Pyrazole C ₃
Signal	~ 138 ppm	Pyrazole C ₅	
Signal	~ 137 ppm	Phenyl C- <i>ipso</i>	
Signals	~ 129 - 127 ppm	Phenyl C- <i>ortho</i> , C- <i>meta</i> , C- <i>para</i>	
Signal	~ 122 ppm	Pyrazole C ₄	
Signal	~ 53 ppm	Benzyl -CH ₂ -	
Signal	~ 12 ppm	-CH ₃	
FT-IR	Bands	3500 - 3300 cm ⁻¹	N-H Stretch (asymmetric & symmetric)
Bands	1600 - 1400 cm ⁻¹	C=C and C=N Ring Stretch	

Note: Predicted NMR data is based on analysis of related substituted pyrazoles.^[2] Actual values may vary based on experimental conditions.

Synthetic Pathway: A Self-Validating Protocol

The synthesis of **1-Benzyl-3-methyl-1H-pyrazol-4-amine** can be achieved through several routes. A prominent and reliable method involves the cyclization of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by functional group manipulations. The nitration of a pre-

formed pyrazole ring and subsequent reduction is a key transformation to install the C4-amino group.



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Sources

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- 3. [Pyrazole, 1-benzyl-4-\(methylamino\)- | C11H13N3 | CID 206698 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]

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